2-(4-Aminophenoxy)cyclohexan-1-ol
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Overview
Description
2-(4-Aminophenoxy)cyclohexan-1-ol is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is characterized by the presence of an aminophenoxy group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)cyclohexan-1-ol typically involves the reaction of 4-aminophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenoxy)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenoxycyclohexanols .
Scientific Research Applications
2-(4-Aminophenoxy)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenoxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminophenoxy group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenoxy)cyclohexan-1-ol: Similar structure but with a hydroxy group instead of an amino group.
2-(4-Methoxyphenoxy)cyclohexan-1-ol: Contains a methoxy group instead of an amino group.
2-(4-Chlorophenoxy)cyclohexan-1-ol: Features a chloro group instead of an amino group.
Uniqueness
2-(4-Aminophenoxy)cyclohexan-1-ol is unique due to the presence of the aminophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(4-aminophenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4,13H2 |
InChI Key |
JHMFYABGGPNZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
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